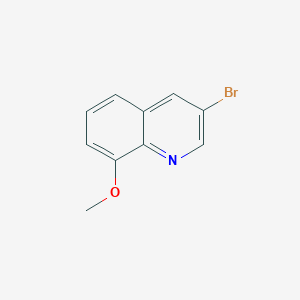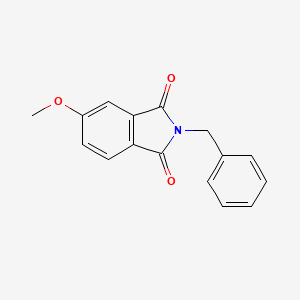
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that has recently attracted significant attention in scientific research due to its unique structure and properties. It is related to Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and 5-Amino-1H-pyrazole-3-acetic acid .
Synthesis Analysis
The synthesis of pyrazole compounds, including 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid, involves the use of 5-amino-pyrazoles as versatile synthetic building blocks. These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Molecular Structure Analysis
The molecular formula of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride is C9H16ClN3O2, and it has a molecular weight of 233.69 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid are not available, it’s worth noting that pyrazole compounds, including 5-amino-pyrazoles, are known to be involved in a variety of chemical reactions. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Applications De Recherche Scientifique
Pharmaceutical Synthesis
The tert-butyl group in the compound plays a significant role in pharmaceutical synthesis. For instance, it is used as an intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This antibiotic showcases a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs .
Organic Synthesis
In organic chemistry, the tert-butyl group’s unique reactivity pattern due to steric hindrance is exploited for various chemical transformations . It can influence the synthesis of complex organic molecules, particularly those with multiple chiral centers, enhancing yield and selectivity.
Biocatalysis
The tert-butyl group’s presence in the compound can be leveraged in biocatalytic processes. Its steric bulk can affect enzyme-substrate interactions, potentially leading to novel pathways in biosynthesis and biodegradation .
Medicinal Chemistry
5-Amino-pyrazoles, such as the one present in this compound, are valuable building blocks in medicinal chemistry. They are used to construct diverse heterocyclic scaffolds, which are common motifs in many pharmaceuticals . These scaffolds can lead to the development of new drugs with various therapeutic applications.
PDE4 Inhibition
Pyrazole derivatives have been identified as effective inhibitors of phosphodiesterase 4 (PDE4), which are targeted for treating anti-inflammatory diseases . The tert-butyl group can influence the potency and selectivity of these inhibitors.
Material Science
The tert-butyl group’s reactivity is also beneficial in the field of material science. It can be used to modify the properties of polymers, dyes, and functional materials, contributing to the development of new materials with desired characteristics .
Chemical Biology
In chemical biology, the compound’s tert-butyl group can be used to study the interaction between small molecules and biological systems. It can help in understanding the role of steric effects in biological processes .
Propriétés
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14/h4H,5,10H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOASNZZWAIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)
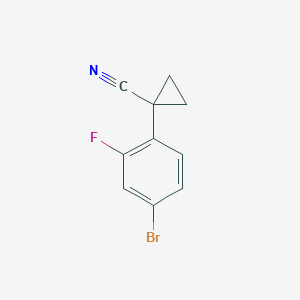

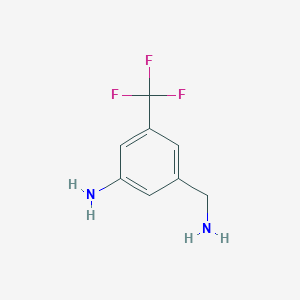
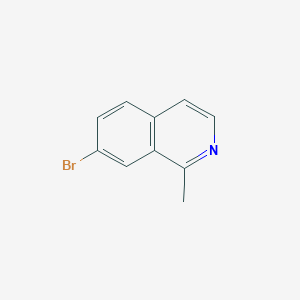

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)

